methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 457654-75-0
VCID: VC11503020
InChI: InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
SMILES: COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.1

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

CAS No.: 457654-75-0

Cat. No.: VC11503020

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.1

Purity: 95

* For research use only. Not for human or veterinary use.

methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride - 457654-75-0

Specification

CAS No. 457654-75-0
Molecular Formula C10H13Cl2NO2
Molecular Weight 250.1
IUPAC Name methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
SMILES COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl

Introduction

Chemical Overview and Structural Properties

Molecular Characteristics

Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride belongs to the class of halogenated aromatic amino acid esters. Its molecular formula, C₁₀H₁₃Cl₂NO₂, corresponds to a molecular weight of 250.1 g/mol. The IUPAC name, methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride, reflects its stereochemical configuration (R-configuration at the second carbon) and the presence of a hydrochloride salt.

Key Structural Features:

  • Chiral center: The (2R) configuration ensures enantiomeric purity, critical for interactions with biological targets.

  • 3-Chlorophenyl group: Enhances lipophilicity and influences binding affinity in enzyme-substrate interactions.

  • Ester functional group: Provides a handle for further chemical modifications, such as hydrolysis or transesterification.

Table 1: Physicochemical Properties

PropertyValue
CAS Number457654-75-0
Molecular FormulaC₁₀H₁₃Cl₂NO₂
Molecular Weight250.1 g/mol
SMILES NotationCOC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl
Purity≥95% (HPLC)

The compound’s stereochemistry is validated by its Standard InChI:
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis begins with 3-chlorophenylalanine, which undergoes esterification with methanol in the presence of hydrochloric acid. Key steps include:

  • Acid-Catalyzed Esterification: The carboxylic acid group of 3-chlorophenylalanine reacts with methanol under reflux, facilitated by HCl.

  • Salt Formation: The amino group is protonated by HCl, forming the hydrochloride salt.

  • Purification: Recrystallization or chromatography isolates the enantiomerically pure product.

Reaction Conditions:

  • Temperature: 60–80°C (reflux)

  • Solvent: Methanol

  • Catalyst: Concentrated HCl

  • Yield: ~70–85% (optimized protocols)

Industrial Production

Industrial processes employ batch reactors with automated temperature and pH control to ensure reproducibility. Continuous flow systems are under exploration to enhance scalability. Post-synthesis, high-performance liquid chromatography (HPLC) achieves ≥95% purity, meeting pharmaceutical-grade standards.

Chemical Reactivity and Functional Transformations

Reactivity of Functional Groups

  • Amino Group (-NH₃⁺): Participates in nucleophilic substitutions (e.g., acylation, alkylation) to form amides or secondary amines.

  • Ester Group (-COOCH₃): Hydrolyzes under acidic or basic conditions to yield carboxylic acids.

  • Chlorophenyl Ring: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the meta position.

Example Reactions:

  • Hydrolysis:
    C10H13Cl2NO2+H2OC9H11Cl2NO2+CH3OH\text{C}_{10}\text{H}_{13}\text{Cl}_2\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_9\text{H}_{11}\text{Cl}_2\text{NO}_2 + \text{CH}_3\text{OH}
    (Acidic conditions yield the free amino acid; basic conditions produce the carboxylate salt.)

  • Reductive Amination:
    The amino group reacts with ketones or aldehydes in the presence of NaBH₃CN to form secondary amines.

Applications in Scientific Research

Medicinal Chemistry

The compound’s chiral backbone mimics natural amino acids, making it a scaffold for peptidomimetics and enzyme inhibitors. Recent studies highlight its potential in:

  • Anticancer Agents: Derivatives inhibit tyrosine kinases involved in tumor proliferation.

  • Neurological Therapeutics: Modulation of GABA receptors for epilepsy treatment.

Organic Synthesis

As a building block, it facilitates asymmetric synthesis of complex molecules. For example:

  • Chiral Auxiliaries: Directing stereoselective reactions in total synthesis.

  • Ligand Design: Coordinating metal catalysts in cross-coupling reactions.

Recent Advances and Future Directions

Current Research Trends

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced bioavailability.

  • Prodrug Development: Esterase-triggered release of active pharmaceuticals.

Challenges and Opportunities

  • Scalability: Improving continuous flow synthesis for cost-effective production.

  • Toxicology Profiles: Establishing in vivo safety data for preclinical trials.

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